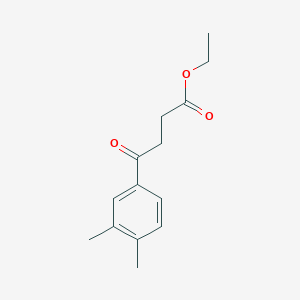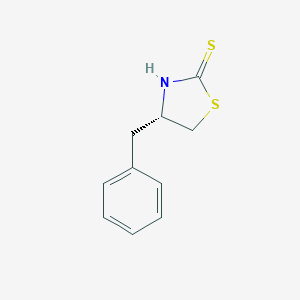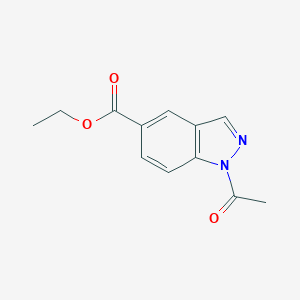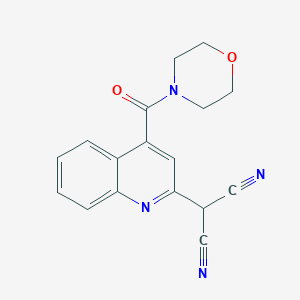
Morpholine, 4-((2-(dicyanomethyl)-4-quinolinyl)carbonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-((2-(dicyanomethyl)-4-quinolinyl)carbonyl)-, commonly known as DCMQ, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. DCMQ is a quinoline-based molecule that contains a dicyanomethyl group, which makes it a highly electron-deficient compound. This electron-deficient nature of DCMQ makes it an excellent electron acceptor and an ideal candidate for various applications in chemistry and biology.
Mechanism Of Action
The mechanism of action of DCMQ is not well understood. However, it is believed that DCMQ acts as an electron acceptor in various chemical reactions, including organic solar cells and organic field-effect transistors. In catalysis, DCMQ acts as a catalyst by facilitating the formation of chemical bonds between two or more molecules.
Biochemical And Physiological Effects
The biochemical and physiological effects of DCMQ are not well understood. However, it has been shown that DCMQ can interact with proteins and other biological molecules, making it a potential candidate for various biological applications.
Advantages And Limitations For Lab Experiments
One of the main advantages of DCMQ is its electron-deficient nature, which makes it an excellent electron acceptor and an ideal candidate for various applications in chemistry and biology. However, one of the limitations of DCMQ is its toxicity, which can limit its use in biological applications.
Future Directions
There are several future directions for DCMQ research, including the development of new synthesis methods, the study of its mechanism of action, and its potential applications in biotechnology. Additionally, DCMQ can be used as a fluorescent probe for detecting protein-ligand interactions, making it a potential candidate for drug discovery and development. Overall, DCMQ has the potential to revolutionize various scientific fields and open up new avenues for research.
Synthesis Methods
DCMQ can be synthesized using various methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, the Sonogashira coupling reaction, and the Stille coupling reaction. Among these methods, the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction is the most commonly used method for synthesizing DCMQ.
Scientific Research Applications
DCMQ has been extensively studied for its potential applications in various scientific fields, including organic electronics, catalysis, and biochemistry. In organic electronics, DCMQ has been used as an electron acceptor in organic solar cells and organic field-effect transistors. In catalysis, DCMQ has been used as a catalyst in various organic reactions, including the Suzuki-Miyaura cross-coupling reaction and the Heck reaction. In biochemistry, DCMQ has been studied for its potential use as a fluorescent probe for detecting protein-ligand interactions.
properties
CAS RN |
180859-71-6 |
|---|---|
Product Name |
Morpholine, 4-((2-(dicyanomethyl)-4-quinolinyl)carbonyl)- |
Molecular Formula |
C17H14N4O2 |
Molecular Weight |
306.32 g/mol |
IUPAC Name |
2-[4-(morpholine-4-carbonyl)quinolin-2-yl]propanedinitrile |
InChI |
InChI=1S/C17H14N4O2/c18-10-12(11-19)16-9-14(13-3-1-2-4-15(13)20-16)17(22)21-5-7-23-8-6-21/h1-4,9,12H,5-8H2 |
InChI Key |
WQBDGVKQUWTBFZ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C(C#N)C#N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C(C#N)C#N |
Other CAS RN |
180859-71-6 |
synonyms |
2-[4-(morpholine-4-carbonyl)quinolin-2-yl]propanedinitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



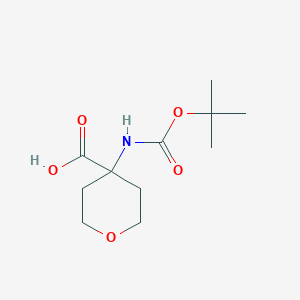
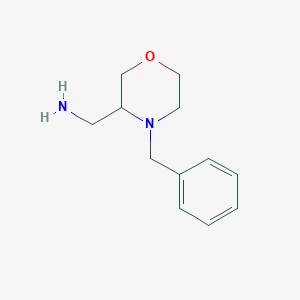
![Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B67327.png)
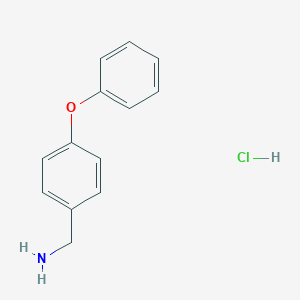
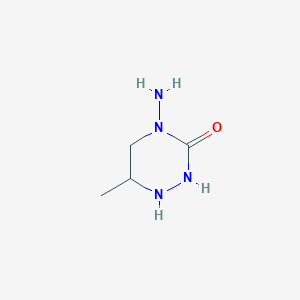
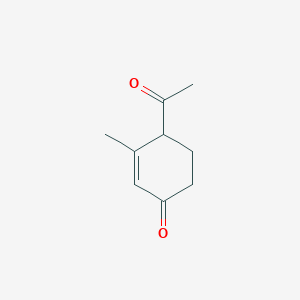
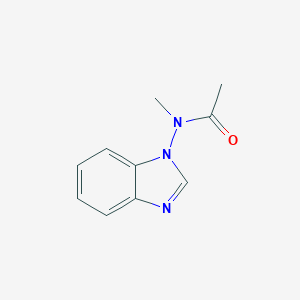
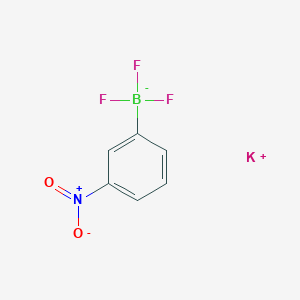
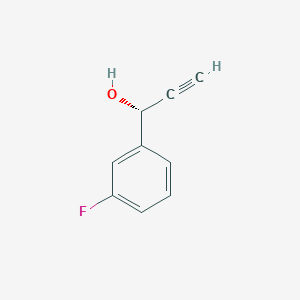
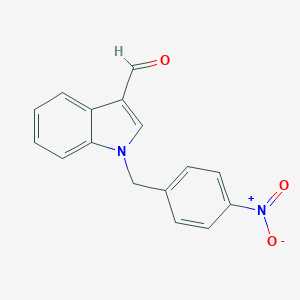
![5-[3-Chloro-5-(trifluoromethyl)pyrid-2-ylsulphonyl]thiophene-2-sulphonyl chloride](/img/structure/B67349.png)
